Cas no 494210-61-6 (Tetrahydro-2H-thiopyran-4-carbaldehyde 1,1-Dioxide)

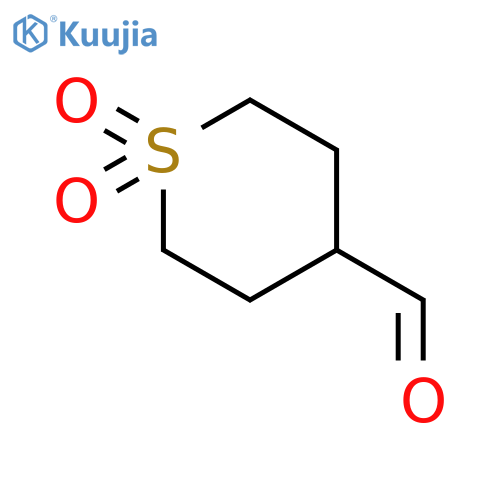

494210-61-6 structure

商品名:Tetrahydro-2H-thiopyran-4-carbaldehyde 1,1-Dioxide

CAS番号:494210-61-6

MF:C6H10O3S

メガワット:162.206800937653

MDL:MFCD12400842

CID:1520404

PubChem ID:23532951

Tetrahydro-2H-thiopyran-4-carbaldehyde 1,1-Dioxide 化学的及び物理的性質

名前と識別子

-

- 1,1-dioxothiane-4-carbaldehyde

- NSC31166

- Ambcb5211240

- AC1L8ZS0

- CBDivE_014484

- 1-(2-FLUOROPHENYL)-3-(4-NITROPHENYL)-1H-PYRAZOLE-4-CARBALDEHYDE

- 2H-Thiopyran-4-carboxaldehyde, tetrahydro-, 1,1-dioxide

- tetrahydro-2H-Thiopyran-4-carboxaldehyde 1,1-dioxide

- 1,1-Dioxo-hexahydro-1l6-thiopyran-4-carbaldehyde

- 1,1-dioxo-1??-thiane-4-carbaldehyde

- F51866

- SY264970

- SCHEMBL1980703

- CS-W000542

- MFCD12400842

- DB-335776

- 1,1-dioxo-1

- Tetrahydro-2h-thiopyran-4-carbaldehyde1,1-dioxide

- Tetrahydro-2H-thiopyran-4-carbaldehyde 1,1-dioxide

- 494210-61-6

- AS-48599

- Z1255416808

- EN300-207997

- AKOS012322574

- E?-thiane-4-carbaldehyde

- 1,1-dioxo-1lambda6-thiane-4-carbaldehyde

- 4-methanoyltetrahydro-2h-thiopyran-1,1-dioxide

- Tetrahydro-2H-thiopyran-4-carbaldehyde 1,1-Dioxide

-

- MDL: MFCD12400842

- インチ: InChI=1S/C6H10O3S/c7-5-6-1-3-10(8,9)4-2-6/h5-6H,1-4H2

- InChIKey: MKNUBLDIUFQXPI-UHFFFAOYSA-N

- ほほえんだ: C1CS(=O)(=O)CCC1C=O

計算された属性

- せいみつぶんしりょう: 162.0351

- どういたいしつりょう: 162.03506535g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 10

- 回転可能化学結合数: 1

- 複雑さ: 198

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -0.4

- トポロジー分子極性表面積: 59.6Ų

じっけんとくせい

- PSA: 51.21

Tetrahydro-2H-thiopyran-4-carbaldehyde 1,1-Dioxide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-207997-0.05g |

1,1-dioxo-1lambda6-thiane-4-carbaldehyde |

494210-61-6 | 95% | 0.05g |

$151.0 | 2023-09-16 | |

| Enamine | EN300-207997-0.25g |

1,1-dioxo-1lambda6-thiane-4-carbaldehyde |

494210-61-6 | 95% | 0.25g |

$320.0 | 2023-09-16 | |

| Ambeed | A265373-250mg |

Tetrahydro-2H-thiopyran-4-carbaldehyde 1,1-dioxide |

494210-61-6 | 95% | 250mg |

$132.0 | 2025-02-24 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-IC658-50mg |

Tetrahydro-2H-thiopyran-4-carbaldehyde 1,1-Dioxide |

494210-61-6 | 95% | 50mg |

800.0CNY | 2021-07-15 | |

| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FC11647-5g |

tetrahydro-2H-thiopyran-4-carbaldehyde 1,1-dioxide |

494210-61-6 | 95% | 5g |

$1050 | 2023-09-07 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1050224-250mg |

Tetrahydro-2H-thiopyran-4-carbaldehyde 1,1-dioxide |

494210-61-6 | 98% | 250mg |

¥912.00 | 2024-05-11 | |

| Enamine | EN300-207997-5g |

1,1-dioxo-1lambda6-thiane-4-carbaldehyde |

494210-61-6 | 95% | 5g |

$2320.0 | 2023-09-16 | |

| Aaron | AR00DC3O-250mg |

2H-Thiopyran-4-carboxaldehyde, tetrahydro-, 1,1-dioxide |

494210-61-6 | 95% | 250mg |

$84.00 | 2025-01-24 | |

| 1PlusChem | 1P00DBVC-100mg |

2H-Thiopyran-4-carboxaldehyde, tetrahydro-, 1,1-dioxide |

494210-61-6 | 95% | 100mg |

$83.00 | 2025-02-26 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBSY880-10g |

1,1-dioxo-1λ⁶-thiane-4-carbaldehyde |

494210-61-6 | 95% | 10g |

¥17496.0 | 2024-04-19 |

Tetrahydro-2H-thiopyran-4-carbaldehyde 1,1-Dioxide 関連文献

-

Lihong Zhang,Wang Sun,Chunming Xu,Rongzheng Ren,Xiaoxia Yang,Jinshuo Qiao,Zhenhua Wang,Kening Sun J. Mater. Chem. A, 2020,8, 14091-14098

-

Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233

-

M. Spulber,P. Baumann,J. Liu,C. G. Palivan Nanoscale, 2015,7, 1411-1423

-

Irina Akhmetova,Konstantin Schutjajew,Tim Tichter,Carsten Prinz,Inês C. B. Martins,Dominik Al-Sabbagh,Christina Roth,Franziska Emmerling CrystEngComm, 2019,21, 5958-5964

-

Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926

494210-61-6 (Tetrahydro-2H-thiopyran-4-carbaldehyde 1,1-Dioxide) 関連製品

- 2227873-54-1((3R)-3-(4,4-dimethylcyclohexyl)-3-hydroxypropanoic acid)

- 1700402-15-8(4-Pyrimidinecarboxylic acid, 2-cyclopropyl-5-methyl-, ethyl ester)

- 1805703-96-1(Ethyl 2-(3-bromopropanoyl)-4-ethylbenzoate)

- 306937-15-5(1H-Pyrazole-5-carbonylchloride, 1-[(2,4-dichlorophenyl)methyl]-3-(1,1-dimethylethyl)-)

- 1694943-94-6(3-{(tert-butoxy)carbonylamino}-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid)

- 1807190-52-8(4-Bromo-2-fluoro-3-(fluoromethoxy)phenol)

- 131271-19-7((4-chloro-3-methylphenyl)methanol)

- 1227581-19-2(3'-Fluoro-2-methoxy-5-(trifluoromethyl)biphenyl)

- 2169157-30-4(5,5-dimethyl-1,9-dioxa-3-azaspiro5.5undecane-2-carboxylic acid)

- 850036-28-1(Cyclopent-1-en-1-ylboronic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:494210-61-6)Tetrahydro-2H-thiopyran-4-carbaldehyde 1,1-Dioxide

清らかである:99%/99%

はかる:250mg/1g

価格 ($):168.0/482.0